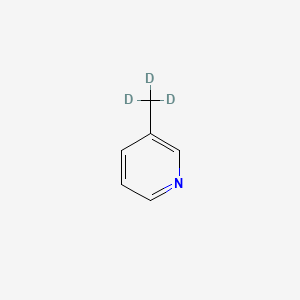

3-Methyl-D3-pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

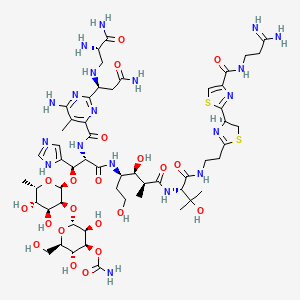

3-Methyl-D3-pyridine is an organic compound that belongs to the class of organic compounds known as methylpyridines . These are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

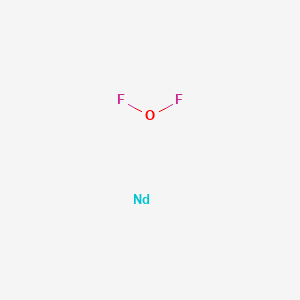

The molecular formula of 3-Methyl-D3-pyridine is C6H7N . The InChIKey is ITQTTZVARXURQS-FIBGUPNXSA-N . The Canonical SMILES is CC1=CN=CC=C1 and the Isomeric SMILES is [2H]C([2H])([2H])C1=CN=CC=C1 .Chemical Reactions Analysis

The chemical reactions of 3-Methyl-D3-pyridine have been studied in various contexts . For instance, the introduction of various bio-relevant functional groups to pyridine has been reported .Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-D3-pyridine is 96.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Topological Polar Surface Area is 12.9 Ų .Applications De Recherche Scientifique

Experimental Critical Dynamics

3-Methyl-D3-pyridine has been used in the study of critical dynamics of three-dimensional (3D) and two-dimensional (2D) Ising systems . The researchers observed criticality in the structure and dynamics of a system consisting of 3-methyl pyridine/D2O without and with antagonistic salt . They could describe both dynamic criticalities by the Kawasaki crossover function .

Magnetically Recoverable Catalysts

3-Methyl-D3-pyridine can be used in the preparation of magnetically recoverable nano-catalysts . These catalysts can be readily separated from the reaction medium using an external magnet . The high surface area, simple preparation, and modification are among their major advantages .

Preparation of Pyridine Derivatives

3-Methyl-D3-pyridine can be used in the synthesis of pyridine derivatives . Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .

Biological Activities of Pyridine Derivatives

Pyridine derivatives synthesized using 3-Methyl-D3-pyridine have shown a wide range of excellent biological activities . These include IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Ion Recognition Studies

3-Methyl-D3-pyridine can be used in ion recognition studies to develop more efficient chemosensors . This is part of the research and development of new pyridine-based Schiff bases .

Drug Designing Process

3-Methyl-D3-pyridine can be used in the drug designing process . The main objective is to promote the research and development of some new pyridine-based Schiff bases and to evaluate their various biological activities for their effective use in drug designing process .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-Methylpyridine, also known as 3-picoline, is an organic compound that interacts with several targets in the human body. The primary targets of 3-Methylpyridine are Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling, and disease processes, such as arthritis .

Mode of Action

It is known that the presence of the pyridine ring in the structure of 3-methylpyridine defines its reactivity . The interaction of 3-Methylpyridine with its targets may result in changes in the activity of these enzymes, potentially influencing the breakdown of collagen .

Biochemical Pathways

3-Methylpyridine is involved in several biochemical pathways. It is a precursor to pyridine derivatives that have applications in the pharmaceutical and agricultural industries . For instance, it is used in the synthesis of chlorpyrifos, an organophosphate pesticide . The conversion involves the ammoxidation of 3-methylpyridine .

Result of Action

The molecular and cellular effects of 3-Methylpyridine’s action are largely dependent on its interaction with its targets. By interacting with enzymes like Collagenase 3 and Stromelysin-1, 3-Methylpyridine may influence the breakdown of collagen, potentially affecting tissue remodeling and disease processes .

Propriétés

IUPAC Name |

3-(trideuteriomethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQTTZVARXURQS-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-D3-pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Isothiazolo[3,4-d]pyrimidine](/img/structure/B576739.png)

![N-[2-(4,5-dihydro-1,3-thiazol-2-yl)ethyl]-2,4-dihydroxy-3,3-dimethylbutanamide](/img/structure/B576747.png)